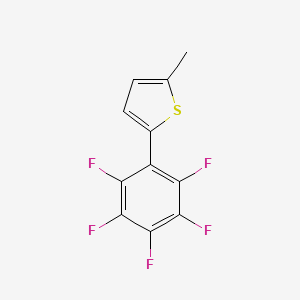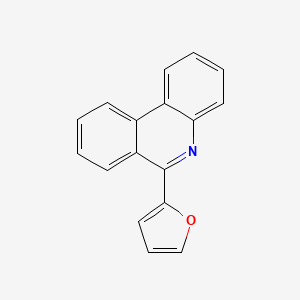
(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone: is a complex organic compound that features a combination of fluorine, iodine, and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or nitriles.
科学研究应用
Chemistry
In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its fluorine and iodine atoms make it suitable for use in radiolabeling studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with these targets, influencing their activity and function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
- (5-(4-Chlorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- (5-(4-Bromophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
- (5-(4-Methylphenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
Uniqueness
The presence of the fluorine atom in (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in various applications.
属性
分子式 |
C18H12FIOS |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
[5-(4-fluorophenyl)thiophen-2-yl]-(3-iodo-2-methylphenyl)methanone |
InChI |
InChI=1S/C18H12FIOS/c1-11-14(3-2-4-15(11)20)18(21)17-10-9-16(22-17)12-5-7-13(19)8-6-12/h2-10H,1H3 |
InChI 键 |
CIVBVMFNXPBEBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2-Dimethyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14116179.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14116188.png)

![N-[1-[3-(difluoromethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B14116210.png)
![3-[(4-Methoxyphenyl)amino]-2-methylphenol](/img/structure/B14116219.png)

![[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14116232.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14116240.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116245.png)
